molecular formula C7H7BrN2O B13704633 5-Bromo-4-cyclopropylimidazole-2-carbaldehyde

5-Bromo-4-cyclopropylimidazole-2-carbaldehyde

Katalognummer: B13704633
Molekulargewicht: 215.05 g/mol
InChI-Schlüssel: HQAGLHFDDJVTTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33022772 is a chemical compound with unique properties and applications in various fields of science and industry. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of MFCD33022772 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of MFCD33022772 is designed for large-scale synthesis, ensuring high yield and purity. The process involves the use of advanced chemical reactors and precise control of reaction parameters. The crystal form of the compound is often preferred for its stability and ease of handling .

Analyse Chemischer Reaktionen

Types of Reactions

MFCD33022772 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.

    Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.

    Substitution: Substitution reactions are common, where one functional group in the compound is replaced by another.

Common Reagents and Conditions

The reactions of MFCD33022772 often require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions vary, but they often involve catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction can produce lower oxidation state products.

Wissenschaftliche Forschungsanwendungen

MFCD33022772 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: MFCD33022772 is utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD33022772 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This interaction can influence various biochemical pathways, resulting in the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Several compounds are structurally similar to MFCD33022772, including:

  • Triazolo ring compounds
  • Methanesulfonate derivatives

Uniqueness

MFCD33022772 stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C7H7BrN2O

Molekulargewicht

215.05 g/mol

IUPAC-Name

4-bromo-5-cyclopropyl-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C7H7BrN2O/c8-7-6(4-1-2-4)9-5(3-11)10-7/h3-4H,1-2H2,(H,9,10)

InChI-Schlüssel

HQAGLHFDDJVTTR-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=C(N=C(N2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.